
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and neuroscience.
科学的研究の応用
Nature of Urea-Fluoride Interaction
Urea derivatives have been studied for their interaction with various anions, demonstrating complex formation through hydrogen bonding. For example, 1,3-bis(4-nitrophenyl)urea interacts with oxoanions in solution to form complexes, showcasing urea's potential in anion recognition and sensor applications (Boiocchi et al., 2004).
Catalysis and Organic Synthesis
Urea compounds are utilized in catalysis, such as room-temperature hydroamination of N-alkenyl ureas, facilitated by gold(I) N-heterocyclic carbene complexes, indicating their role in synthesizing nitrogen heterocycles (Bender & Widenhoefer, 2006).
Inhibitors and Biological Activity
Some urea derivatives are explored for their potential as enzyme inhibitors, like human soluble epoxide hydrolase inhibitors, highlighting their significance in medical and pharmaceutical research (Danilov et al., 2020).
Redox Systems
Novel urea derivatives have been synthesized for their unique redox properties, serving as two-step redox systems and offering insights into electrochemical applications (Weiss & Reichel, 2000).
Plant Growth Regulation
Urea derivatives also find applications in agriculture, where they exhibit cytokinin-like activity, influencing plant growth and development. This showcases their utility in enhancing agricultural productivity and studying plant biology (Oshchepkov et al., 2023).
特性
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16(12-13-17-8-4-2-5-9-17)22-21(26)23-18-14-20(25)24(15-18)19-10-6-3-7-11-19/h2-11,16,18H,12-15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCEFGDQZADBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

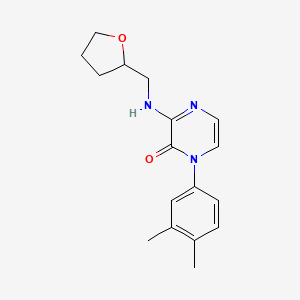

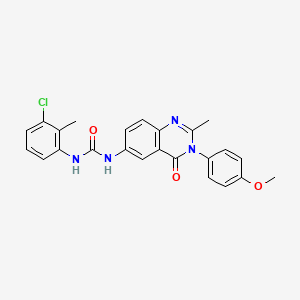
![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)
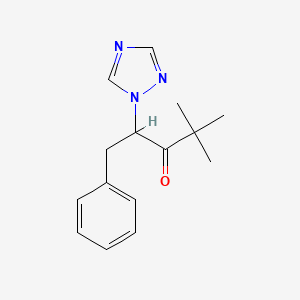
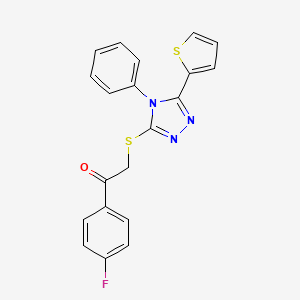

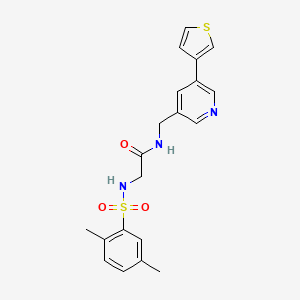
![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
